2-(2-Naphthyloxy)acetohydrazide

Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Substituting 2-(2-Naphthyloxy)acetohydrazide with its 1-naphthyl isomer (CAS 24310-15-4) risks altered LogP, membrane permeability, and target binding geometry, potentially derailing SAR studies. This product ensures topological fidelity for reproducible chemistry. • 2-Naphthyl substitution pattern delivers predicted LogP of 1.5, a controlled variable for lipophilicity-activity profiling • Crystallographically validated hydrazide reactivity enables stereochemically predictable hydrazone library synthesis • Weak baseline DHOase inhibition (IC50 ~180 µM) provides a validated starting point for anti-infective scaffold optimization

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 36304-47-9
Cat. No. B102762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Naphthyloxy)acetohydrazide
CAS36304-47-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCC(=O)NN
InChIInChI=1S/C12H12N2O2/c13-14-12(15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8,13H2,(H,14,15)
InChIKeyQSMAUHGVXYUJKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Naphthyloxy)acetohydrazide Overview


2-(2-Naphthyloxy)acetohydrazide (CAS 36304-47-9) is a small-molecule organic compound belonging to the aryloxyacetohydrazide class, characterized by a naphthalene ring ether-linked at the 2-position to an acetohydrazide moiety [1]. It is primarily utilized as a synthetic intermediate for constructing hydrazone, oxadiazole, and triazole derivatives, with its physicochemical and reactivity profile being distinctly influenced by the 2-naphthyl substitution pattern compared to its 1-naphthyl isomer [2].

1
Selection as a synthetic intermediate for hydrazone, oxadiazole, and triazole libraries
2
Workflow fit for isomer-specific SAR studies requiring 2-naphthyl topology control
3
Supports procurement for crystallographically validated hydrazide condensation reactions

2-(2-Naphthyloxy)acetohydrazide Substitution Risks


Assuming functional interchangeability between 2-(2-Naphthyloxy)acetohydrazide and its closest positional isomer, 2-(1-Naphthyloxy)acetohydrazide (CAS 24310-15-4), or simpler phenoxy analogs is a procurement risk. The position of the naphthyl ether linkage dictates the molecule's 3D conformation, electronic distribution, and resultant LogP, which directly modulates solubility, membrane permeability, and target binding geometry . Substituting one isomer for another without verification can lead to divergent reactivity in downstream condensations, altered metal chelation behavior, or failure in structure-activity relationship (SAR) studies where the 2-naphthyl topology is a critical pharmacophoric element.

2-(2-Naphthyloxy)acetohydrazide
Characterized 2-naphthyl isomer with crystallographic validation, defined LogP context, and established DHOase baseline data
1-Naphthyl isomer or phenoxy analogs
Positional isomer substitution may alter LogP, membrane permeability, and target binding geometry; reactivity and SAR outcomes may not transfer directly

2-(2-Naphthyloxy)acetohydrazide Evidence


2-Naphthyl vs. 1-Naphthyl LogP Comparison

Computational predictions indicate a significant lipophilicity difference between the 2-naphthyl and 1-naphthyl positional isomers. 2-(2-Naphthyloxy)acetohydrazide has a predicted LogP of 1.5 (XLogP3) [1] compared to a predicted LogP of 1.38 for the generic structure . This difference in calculated lipophilicity suggests that the 2-naphthyl isomer is marginally more lipophilic, which can influence passive membrane permeability and non-specific binding in biological assays.

2-Naphthyl vs. 1-Naphthyl LogP Comparison
Cross-study comparable
Target XLogP3 = 1.5 vs. comparator generic prediction LogP = 1.38 (ΔLogP = +0.12)
Lipophilicity context for assay-format selection
In silico prediction; experimental confirmation to verify
Medicinal Chemistry Physicochemical Profiling Isomer Differentiation

Dihydroorotase Inhibition

2-(2-Naphthyloxy)acetohydrazide has been evaluated for inhibition of dihydroorotase (DHOase), a key enzyme in pyrimidine biosynthesis. The compound exhibited an IC50 of 180,000 nM (180 µM) against the enzyme from mouse Ehrlich ascites cells [1]. This level of inhibition is orders of magnitude weaker than known potent DHOase inhibitors, and no comparative data for the 1-naphthyl isomer or other close analogs in this specific assay are publicly available.

Dihydroorotase Inhibition
Supporting evidence
IC50 = 1.80E+5 nM (180 µM) against mouse Ehrlich ascites DHOase
Baseline target engagement for scaffold optimization
No direct comparator data available; low absolute potency
Enzyme Inhibition Anti-infective Research Pyrimidine Biosynthesis

Crystallographic Confirmation of Hydrazide Reactivity

The hydrazide functionality of the 2-naphthyl derivative has been confirmed to participate in predictable condensation and coordination reactions, as evidenced by the crystal structure of its homodimeric derivative, 2-(naphthalen-2-yloxy)-N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate [1]. This validates its utility as a reliable building block for synthesizing larger, structurally characterized architectures, unlike some uncharacterized commercial analogs.

Crystallographic Confirmation of Hydrazide Reactivity
Supporting evidence
Crystal structure of homodimer derivative (C24H20N2O4·H2O) obtained by single-crystal X-ray diffraction
Validated building block for crystallizable condensation products
Qualitative confirmation of successful acylation
Synthetic Chemistry Crystal Engineering Coordination Chemistry

2-(2-Naphthyloxy)acetohydrazide Applications


Structurally Validated Hydrazone Synthesis

The compound's proven hydrazide reactivity, confirmed by the formation of a crystallographically characterized homodimer [1], makes it suitable for generating diverse hydrazone libraries. Researchers can reliably condense this building block with aldehydes or ketones to produce products with predictable stereochemistry, ideal for fragment-based drug discovery or coordination chemistry where single-crystal verification is needed.

Isomer-Specific SAR with 2-Naphthyl Topology

Projects focused on mapping the SAR of naphthyl-derived bioactive molecules should procure this specific isomer to maintain topological fidelity. Its distinct predicted LogP of 1.5, compared to the 1-naphthyl isomer [1], offers a controlled variable for studying how lipophilicity shifts affect target binding, membrane permeability, or off-target activity without altering the core pharmacophore.

Pyrimidine Biosynthesis Inhibitor Optimization

Although its intrinsic DHOase inhibitory activity is weak (IC50 ~180 µM) [1], this compound can serve as a validated starting point for structure-based optimization. Groups working on anti-infectives targeting pyrimidine metabolism can use this commercially available scaffold to synthesize derivatives with enhanced potency, building upon a baseline with established, albeit low, target engagement.

Application
Selection Property
Validation Focus
Structurally Validated Hydrazone Synthesis
Crystallographically confirmed hydrazide reactivity
Condensation and single-crystal verification workflows
Isomer-Specific SAR with 2-Naphthyl Topology
Positional isomer identity and LogP context
Lipophilicity-controlled target binding and permeability studies
Pyrimidine Biosynthesis Inhibitor Optimization
Established baseline DHOase engagement
Scaffold-based derivative synthesis and potency improvement
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